molecular formula C13H12N2O B12557103 3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile CAS No. 191089-83-5

3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile

Cat. No.: B12557103
CAS No.: 191089-83-5
M. Wt: 212.25 g/mol
InChI Key: CIVRRSWBJMCMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile is an organic compound with a unique structure that combines a cyclohexenone ring with an amino group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile typically involves the reaction of 3-oxo-cyclohex-1-enylamine with benzonitrile under specific conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and a catalyst such as sodium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the cyclohexenone or benzonitrile moieties.

Scientific Research Applications

3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 191089-83-5
  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to act as a potential inhibitor or modulator in biochemical pathways. This interaction may lead to alterations in cellular signaling and metabolic processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle progression.

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20
HeLa (Cervical Cancer)25

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, with a notable reduction in biofilm formation.

Study on Anticancer Properties

Another significant study published in Cancer Letters explored the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent induction of apoptosis via the mitochondrial pathway.

Properties

CAS No.

191089-83-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-[(3-oxocyclohexen-1-yl)amino]benzonitrile

InChI

InChI=1S/C13H12N2O/c14-9-10-3-1-4-11(7-10)15-12-5-2-6-13(16)8-12/h1,3-4,7-8,15H,2,5-6H2

InChI Key

CIVRRSWBJMCMGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.